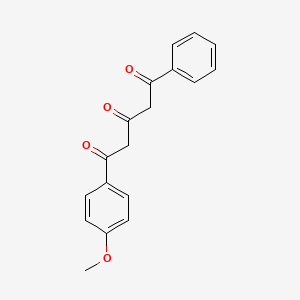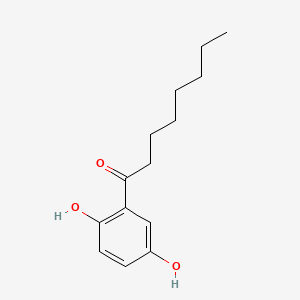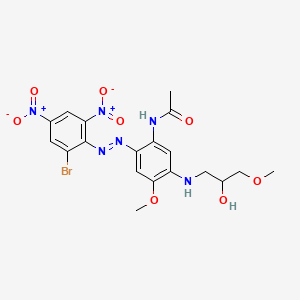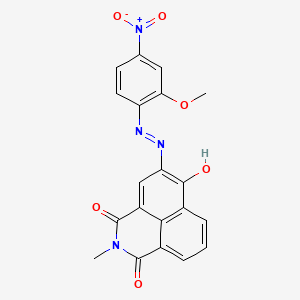
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, an isonipecotic acid derivative, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isonipecotic Acid Derivative:
Introduction of the 3-Oxobutyl Group: The next step involves the introduction of the 3-oxobutyl group through a nucleophilic substitution reaction. This step requires careful control of reaction conditions to ensure the desired product is obtained.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out under acidic conditions to promote the formation of the ester bond.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the ethyl ester with hydrochloric acid, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-oxobutyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biochemical pathways and interactions, especially those involving piperidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the piperidine ring can interact with neurotransmitter receptors, influencing neurological functions. The phenyl group and the 3-oxobutyl moiety can also participate in various biochemical interactions, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
1-(3-Oxobutyl)-4-phenylisonipecotic acid ethyl ester hydrochloride can be compared with other similar compounds, such as:
1-(3-Oxobutyl)-4-phenylpiperidine: This compound lacks the ethyl ester group, which can affect its solubility and reactivity.
4-Phenylisonipecotic acid: This compound lacks the 3-oxobutyl group, which can influence its biological activity and chemical properties.
1-(3-Oxobutyl)-4-phenylisonipecotic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester, which can affect its pharmacokinetics and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
16036-86-5 |
|---|---|
Formule moléculaire |
C18H26ClNO3 |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
ethyl 1-(3-oxobutyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-3-22-17(21)18(16-7-5-4-6-8-16)10-13-19(14-11-18)12-9-15(2)20;/h4-8H,3,9-14H2,1-2H3;1H |
Clé InChI |
OWBPFWBYDKXVLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC[NH+](CC1)CCC(=O)C)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B13737787.png)





![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)


![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)


![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)

